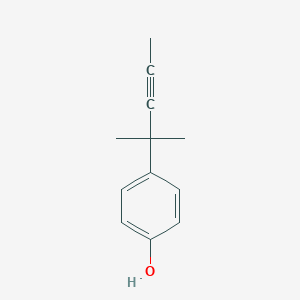

4-(2-Methylpent-3-yn-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpent-3-yn-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYPHTGICPZEEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)(C)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Methylpent 3 Yn 2 Yl Phenol

Retrosynthetic Analysis of 4-(2-Methylpent-3-yn-2-yl)phenol

A retrosynthetic analysis of the target molecule, this compound, reveals several key bond disconnections that lead to readily available starting materials. The most logical disconnections are at the C-C bonds connecting the tertiary carbon of the pentynyl group to the phenyl ring and within the pentynyl side chain itself.

Primary Disconnection Strategies:

Aryl-Alkyl C-C Bond Disconnection: This approach disconnects the bond between the phenolic ring and the tertiary carbon of the side chain. This leads to a phenolic nucleophile (or its synthetic equivalent) and an electrophilic pentynyl fragment. This strategy forms the basis for Friedel-Crafts type alkylations.

Alkynyl-Carbonyl C-C Bond Disconnection: This strategy involves disconnecting the bond between the alkyne and the tertiary carbinol carbon. This points towards a synthesis involving the nucleophilic addition of an acetylide to a ketone precursor, such as 4-hydroxyacetophenone. libretexts.orglibretexts.orgmasterorganicchemistry.com This is a very common and powerful strategy for the formation of propargylic alcohols. libretexts.org

Cross-Coupling Disconnections: This modern approach involves disconnecting at the aryl C-sp2 and alkynyl C-sp bonds, suggesting palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgwalisongo.ac.id This would involve a halogenated phenol (B47542) derivative and a terminal alkyne.

These primary retrosynthetic pathways guide the exploration of the specific synthetic methodologies detailed in the following sections.

Exploration of Alkylation Strategies for Phenolic Alkenes

The direct alkylation of phenols presents a straightforward route to the target molecule. Friedel-Crafts alkylation, a classic method for forming C-C bonds on aromatic rings, can be adapted for this purpose. rsc.org

The reaction of phenol with an appropriate alkylating agent, such as 2-methylpent-3-yn-2-ol, in the presence of an acid catalyst can yield the desired product. The electrophile, a tertiary carbocation, is generated in situ from the tertiary propargylic alcohol.

Table 1: Alkylation of Phenols with Alcohols

| Catalyst | Alcohol Substrate | Phenol Substrate | Conditions | Product | Yield | Reference |

| H₂SO₄ | n-Alcohols (C5-C7) | Phenol | High Temperature | Mixture of ortho- and para-alkylated phenols | Moderate to Good | researchgate.net |

| [Ph₃C][B(C₆F₅)₄] / Tf₂O | Secondary and Tertiary Alcohols | Substituted Phenols | Room Temperature | Predominantly ortho- and para-alkylated phenols | Good to Excellent | doi.org |

| Aluminum Phenoxide | Olefins (e.g., propylene) | Phenol | 200-400 °C | o-isopropylphenol and 2,6-diisopropylphenol | High | google.com |

This table presents data on various phenol alkylation reactions, illustrating the types of catalysts, substrates, and conditions that can be employed.

Challenges in this approach include controlling the regioselectivity (ortho- vs. para-substitution) and preventing over-alkylation. rsc.org The use of bulky catalysts or specific directing groups on the phenol can help to favor the desired para-isomer. Recent advancements have focused on developing more selective and milder catalytic systems to overcome these limitations. rsc.orgmdpi.com

Synthesis via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-C bonds. Two key strategies, Sonogashira and Suzuki-Miyaura couplings, are considered for the synthesis of this compound.

The Sonogashira coupling reaction provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond, making it highly suitable for the synthesis of aryl alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

For the synthesis of this compound, this would involve the coupling of a protected 4-halophenol (e.g., 4-iodophenol (B32979) or 4-bromophenol) with 3-methyl-1-pentyne. The phenolic hydroxyl group is typically protected during the reaction to prevent interference with the catalytic cycle.

Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

| Palladium Catalyst | Copper Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Product | Yield | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Aryl Iodides | 2-Methyl-3-butyn-2-ol | Triethylamine (B128534) | Triethylamine | 4-(Aryl)-2-methyl-3-butyn-2-ol | Good | walisongo.ac.id |

| Pd(OAc)₂ | None (Copper-free) | Aryl Bromides | Various Terminal Alkynes | Cs₂CO₃ | Toluene | Aryl Alkynes | Good to Excellent | libretexts.org |

| Pd(PPh₃)₄ | CuI | o-Iodophenol Acetates | Various Terminal Alkynes | Et₃N/DMF | DMF | Substituted Benzofurans (after cyclization) | Good | ntu.edu.sg |

This table showcases various Sonogashira coupling conditions and substrates, highlighting the versatility of this reaction.

The reactivity of the aryl halide is a crucial factor, with iodides being more reactive than bromides. wikipedia.org Copper-free Sonogashira protocols have also been developed to address issues of catalyst toxicity and homocoupling of the alkyne. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. While less direct for this specific target molecule compared to the Sonogashira coupling, it remains a viable, albeit more complex, approach.

One potential strategy would involve the coupling of a boronic acid or ester derivative of the phenol (e.g., 4-hydroxyphenylboronic acid) with a suitable alkynyl halide or triflate. However, the synthesis and stability of the required alkynyl electrophile can be challenging.

A more plausible, multi-step approach could involve:

Synthesis of an aryl-aryl coupled product using a protected phenol derivative.

Subsequent functionalization to introduce the alkynyl side chain.

Recent advancements have focused on the use of phenol derivatives directly in Suzuki-Miyaura couplings, expanding the scope of this reaction. nih.govnih.gov

Grignard-Type or Organometallic Routes for Alkyne Chain Formation

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis for alcohol formation. libretexts.orglibretexts.orgorganic-chemistry.org This approach is particularly well-suited for constructing the tertiary propargylic alcohol moiety present in this compound.

The most common strategy involves the reaction of a ketone with an acetylide nucleophile. For this synthesis, 4-hydroxyacetophenone would be the ideal starting material. The phenolic hydroxyl group would likely require protection (e.g., as a silyl (B83357) ether or methoxymethyl ether) prior to the Grignard reaction to prevent the acidic proton from quenching the organometallic reagent.

The synthesis would proceed as follows:

Protection of the hydroxyl group of 4-hydroxyacetophenone.

Reaction of the protected ketone with an ethynyl (B1212043) organometallic reagent (e.g., ethynylmagnesium bromide or ethynyllithium) to form a tertiary propargylic alcohol.

Alkylation of the newly formed alcohol's acetylenic proton with a suitable electrophile, such as an ethyl halide, or a two-step process involving deprotonation followed by alkylation.

Deprotection of the phenolic hydroxyl group.

An alternative, and potentially more convergent, approach involves the direct addition of a pre-formed pentynyl organometallic reagent to the protected 4-hydroxyacetophenone.

Table 3: Addition of Organometallic Reagents to Ketones

| Organometallic Reagent | Carbonyl Substrate | Conditions | Product | Reference |

| Grignard Reagents (RMgX) | Ketones | Ethereal Solvent, then Acid Workup | Tertiary Alcohols | libretexts.orgmasterorganicchemistry.comwikipedia.org |

| Organolithium Reagents (RLi) | Ketones | Ethereal Solvent, then Acid Workup | Tertiary Alcohols | organic-chemistry.org |

| Acetylide Anions | Ketones | Ethereal Solvent, then Acid Workup | Propargyl Alcohols | libretexts.org |

This table summarizes the general reaction of various organometallic reagents with ketones to form alcohols.

The choice of organometallic reagent and reaction conditions can influence the yield and purity of the desired product. The high reactivity of these reagents necessitates anhydrous conditions and careful handling. wikipedia.org

Novel Synthetic Pathways and Catalyst Development

Research in organic synthesis is continuously driven by the development of more efficient, selective, and sustainable methods. Several novel approaches and catalyst developments are relevant to the synthesis of this compound.

Recent Advances in C-H Functionalization: Direct C-H functionalization of phenols is an attractive strategy that avoids the need for pre-functionalized starting materials. mdpi.comacs.org Recent progress has been made in the regioselective ortho-alkylation and alkynylation of phenols using transition metal catalysts. rsc.orgacs.org Gold-catalyzed reactions, in particular, have shown promise in activating C-H bonds for C-C bond formation. beilstein-journals.org

Catalytic Propargylic Substitution: The development of catalytic methods for the direct substitution of propargylic alcohols offers a more atom-economical alternative to traditional multi-step sequences. nih.gov Various Lewis acids and transition metal catalysts have been shown to promote the reaction of propargylic alcohols with nucleophiles, including electron-rich aromatic compounds like phenols.

Innovative Catalysts for Alkyne Addition: New catalytic systems are being developed for the addition of terminal alkynes to carbonyls, aiming to improve efficiency and enantioselectivity for the synthesis of chiral propargylic alcohols. rsc.orgorganic-chemistry.orgresearchgate.net While the target molecule is achiral, these advancements in catalyst design contribute to the broader toolkit available for constructing such structures.

These emerging methodologies offer promising avenues for the synthesis of this compound and its derivatives with potentially higher efficiency and selectivity than classical methods.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, typically achieved through cross-coupling reactions, is highly dependent on the careful optimization of various reaction parameters to maximize yield and purity. The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, represents a primary route for this synthesis. thieme-connect.denih.gov The key variables that are manipulated to optimize this transformation include the choice of catalyst system (palladium and copper salts), ligand, base, solvent, temperature, and reaction time.

Detailed research into analogous aryl-alkyne syntheses demonstrates that a systematic approach to optimizing these conditions is crucial for success. For instance, the coupling of a protected 4-halophenol with 2-methylbut-3-yn-2-ol or a similar alkyne requires fine-tuning to achieve high conversion and minimize side-product formation.

Catalyst and Ligand System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira reactions. thieme-connect.denih.gov Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a commonly employed palladium source, often used in conjunction with copper(I) iodide (CuI). chemrxiv.orguni-heidelberg.de The optimization process involves varying the catalyst loading to find a balance between reaction efficiency and cost. Ligands on the palladium center also play a critical role; while triphenylphosphine (B44618) is common, other phosphine (B1218219) ligands can be screened for improved performance.

Influence of the Base and Solvent: An organic base is required to neutralize the hydrogen halide produced during the reaction and to facilitate the formation of the copper(I) acetylide intermediate. Common bases include amines such as triethylamine (Et₃N) or diisopropylamine (B44863) (DIPA). nih.govchemrxiv.orguni-heidelberg.de The choice of solvent is also critical, influencing reactant solubility, reaction rate, and temperature control. Solvents like 1-propanol (B7761284), toluene, and dimethylformamide (DMF) are frequently used. thieme-connect.denih.gov Research into greener alternatives has shown that solvents like 4-methyltetrahydropyran (4-MeTHP) can be effective substitutes for traditional ether solvents. d-nb.info

The following interactive table illustrates a typical optimization study for the synthesis of a generic 4-(alkynyl)phenol via a Sonogashira coupling, demonstrating how systematic variation of parameters can lead to improved yields.

Table 1: Optimization of Reaction Conditions for a Model Sonogashira Coupling Reaction: 4-Iodophenol + Terminal Alkyne → 4-(Alkynyl)phenol

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 25 | 12 | 45 |

| 2 | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | DIPA | THF | 25 | 12 | 55 |

| 3 | Pd(PPh₃)₄ (2%) | CuI (4%) | DIPA | THF | 25 | 12 | 52 |

| 4 | PdCl₂(PPh₃)₂ (1%) | CuI (2%) | DIPA | Toluene | 60 | 8 | 75 |

| 5 | PdCl₂(PPh₃)₂ (1%) | CuI (2%) | DIPA | 1-Propanol | 85 | 6 | 88 |

| 6 | PdCl₂(PPh₃)₂ (1%) | CuI (2%) | DIPA | DMF | 85 | 6 | 85 |

| 7 | PdCl₂(PPh₃)₂ (1%) | CuI (2%) | DIPA | 1-Propanol | 85 | 4 | 91 |

| 8 | PdCl₂(PPh₃)₂ (0.5%) | CuI (1%) | DIPA | 1-Propanol | 85 | 8 | 86 |

This table represents hypothetical data based on typical optimization results for Sonogashira reactions found in the literature. nih.govchemrxiv.org

From the data, it is evident that the combination of PdCl₂(PPh₃)₂, DIPA as the base, and 1-propanol as the solvent at an elevated temperature of 85 °C provides a significantly higher yield. nih.gov Further optimization of the reaction time shows that the reaction can reach near completion in just 4 hours under these conditions.

Solvent Effects on Yield: The choice of solvent not only affects the solubility of the reactants and catalysts but can also influence the reaction mechanism and stability of intermediates. A screening of various solvents is a common optimization step.

Table 2: Effect of Solvent on Reaction Yield Conditions: 4-Iodophenol, Terminal Alkyne, PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), DIPA, 85 °C, 4h

| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |

| 1 | Toluene | 2.4 | 78 |

| 2 | Tetrahydrofuran (THF) | 7.6 | 65 |

| 3 | 1,4-Dioxane | 2.2 | 72 |

| 4 | Acetonitrile (B52724) | 37.5 | 80 |

| 5 | Dimethylformamide (DMF) | 36.7 | 85 |

| 6 | 1-Propanol | 20.1 | 91 |

| 7 | 4-Methyltetrahydropyran (4-MeTHP) | 4.4 | 82 |

This table illustrates the potential impact of different solvents, including a greener alternative, on a model coupling reaction. nih.govd-nb.info

The results indicate that polar aprotic solvents like DMF and polar protic solvents like 1-propanol can lead to high yields, with 1-propanol being optimal in this hypothetical case. nih.gov The use of greener solvents such as 4-MeTHP also shows promise, providing good yields while offering environmental and safety benefits over some traditional solvents. d-nb.info

Spectroscopic and Structural Elucidation of 4 2 Methylpent 3 Yn 2 Yl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). researchgate.net

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of 4-(2-Methylpent-3-yn-2-yl)phenol provides detailed information about the different types of protons and their connectivity within the molecule. The aromatic protons on the phenol (B47542) ring typically appear as distinct signals in the downfield region due to the deshielding effect of the aromatic ring current. The protons of the methyl group attached to the alkyne would exhibit a characteristic chemical shift, while the geminal methyl groups on the tertiary carbon would likely be equivalent, giving rise to a single, more intense signal. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

A hypothetical ¹H NMR data table is presented below:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 2H | Ar-H (ortho to -OH) |

| ~6.80 | d | 2H | Ar-H (meta to -OH) |

| ~5.00 | s (broad) | 1H | -OH |

| ~1.85 | s | 3H | -C≡C-CH₃ |

| ~1.50 | s | 6H | -C(CH₃)₂ |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal. The aromatic carbons will have signals in the range of approximately 115-160 ppm. The quaternary carbon attached to the hydroxyl group will be the most deshielded among the aromatic carbons. The two sp-hybridized carbons of the alkyne group will appear in a characteristic region of the spectrum, typically between 70 and 90 ppm. The tertiary carbon and the methyl carbons will have signals in the upfield region of the spectrum.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (δ) (ppm) | Assignment |

| ~155.0 | C-OH (aromatic) |

| ~140.0 | C (aromatic, para to -OH) |

| ~128.0 | CH (aromatic, ortho to -OH) |

| ~115.0 | CH (aromatic, meta to -OH) |

| ~85.0 | -C≡C- |

| ~80.0 | -C≡C- |

| ~35.0 | -C(CH₃)₂-Ar |

| ~30.0 | -C(CH₃)₂ |

| ~4.0 | -C≡C-CH₃ |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, it would show a correlation between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would definitively link each proton signal to its corresponding carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nist.gov For this compound, the IR spectrum would be expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3600-3200 (broad) | O-H stretch (phenol) |

| ~3300 (sharp, weak) | C≡C-H stretch (if terminal alkyne were present, not expected here) |

| ~2260-2100 (weak) | C≡C stretch (internal alkyne) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1230 | C-O stretch (phenol) |

The broadness of the O-H stretch is due to hydrogen bonding. The C≡C stretch for an internal alkyne is often weak.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule. metabolomexchange.orgscispace.com For this compound (C₁₂H₁₄O), the exact mass can be calculated. HRMS analysis would confirm this elemental formula by providing an experimental mass value that is very close to the calculated theoretical mass. This technique is invaluable for confirming the molecular formula of a newly synthesized or isolated compound. researchgate.net

Computational Approaches to Spectroscopic Data Prediction

In modern chemical analysis, computational chemistry has emerged as a powerful tool to complement and rationalize experimental spectroscopic data. For a molecule like this compound, theoretical calculations can provide valuable insights into its electronic structure, geometry, and vibrational frequencies, which are directly related to its spectroscopic signatures. Density Functional Theory (DFT) is a widely used computational method for this purpose due to its favorable balance between accuracy and computational cost.

The process typically begins with the optimization of the molecule's three-dimensional geometry using a selected level of theory, which consists of a functional and a basis set. Common functionals for such calculations include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. The choice of basis set, such as the Pople-style 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to describe the atomic orbitals. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the addition of polarization functions to allow for more flexibility in the orbital shapes.

Once the optimized geometry is obtained, the same level of theory is employed to calculate various spectroscopic properties. For instance, vibrational frequency calculations can predict the infrared (IR) spectrum. The calculated frequencies often have a systematic error compared to experimental values, which can be corrected using a scaling factor. jcsp.org.pk These calculations can aid in the assignment of complex experimental spectra by providing a theoretical basis for the observed absorption bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). jcsp.org.pk This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the electronic transitions. These calculations can help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule.

The comparison between computationally predicted and experimentally obtained spectroscopic data serves as a powerful validation of the molecular structure. While no specific computational studies on this compound are publicly available, the general principles of applying computational methods to elucidate spectroscopic data are well-established for a wide range of organic molecules. acs.orgresearchgate.net

Table 1: Hypothetical Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Assignment | Experimental (ppm) | Calculated (ppm) (B3LYP/6-311++G(d,p)) |

| OH | 4.85 | 4.75 |

| Ar-H (ortho to OH) | 7.15 | 7.20 |

| Ar-H (meta to OH) | 6.75 | 6.80 |

| CH₃ (alkyne) | 1.80 | 1.85 |

| CH₃ (gem-dimethyl) | 1.45 | 1.50 |

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Experimental (ppm) | Calculated (ppm) (B3LYP/6-311++G(d,p)) |

| C-OH | 155.0 | 154.5 |

| C-C(CH₃)₂ | 128.0 | 128.5 |

| Ar-CH (ortho to OH) | 129.0 | 129.2 |

| Ar-CH (meta to OH) | 115.0 | 115.3 |

| C≡C (quaternary) | 88.0 | 88.5 |

| C≡C (methylated) | 80.0 | 80.3 |

| C(CH₃)₂ | 31.0 | 31.5 |

| C-CH₃ (alkyne) | 3.5 | 3.8 |

| C(CH₃)₂ | 29.0 | 29.4 |

Table 3: Hypothetical Comparison of Experimental and Calculated IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| O-H stretch | 3400 | 3450 |

| C-H stretch (aromatic) | 3050 | 3065 |

| C≡C stretch (alkyne) | 2240 | 2255 |

| C-O stretch (phenol) | 1230 | 1240 |

| C-H bend (aromatic) | 830 | 835 |

Mechanistic Investigations of Reactions Involving 4 2 Methylpent 3 Yn 2 Yl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways of the Phenol (B47542) Ring

The phenol ring in 4-(2-methylpent-3-yn-2-yl)phenol is susceptible to electrophilic aromatic substitution (EAS) due to the electron-donating nature of the hydroxyl group. This group activates the aromatic ring, making it more nucleophilic than benzene. masterorganicchemistry.comjove.com The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. However, since the para position is already occupied by the 2-methylpent-3-yn-2-yl group, electrophilic substitution is directed primarily to the ortho positions (C2 and C6).

The general mechanism for electrophilic aromatic substitution proceeds via a two-step process:

Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.commdpi.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The steric bulk of the tertiary alkynyl group at the para position is expected to influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered ortho position if there are any subtle differences in the steric environment.

| Reaction Type | Reagents | Predicted Major Product(s) | Mechanistic Notes |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(2-methylpent-3-yn-2-yl)phenol | The hydroxyl group activates the ring, directing the bromine to the ortho position. The Lewis acid polarizes the Br-Br bond, generating the electrophile. |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(2-methylpent-3-yn-2-yl)phenol | The nitronium ion (NO₂⁺), formed from the reaction of nitric and sulfuric acid, acts as the electrophile. jove.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4-(2-methylpent-3-yn-2-yl)phenol | Prone to polyalkylation and carbocation rearrangements. The bulky para-substituent may hinder the approach of the alkylating agent. |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 2-Acyl-4-(2-methylpent-3-yn-2-yl)phenol | Forms a ketone, which is deactivating, thus preventing polyacylation. |

Nucleophilic aromatic substitution (NAS) on the phenol ring of this compound is generally difficult as the ring is electron-rich. NAS typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com In the absence of such groups, harsh reaction conditions would be necessary, and the reaction would likely proceed through a benzyne (B1209423) elimination-addition mechanism if a suitable leaving group were present on the ring. libretexts.orgchemistrysteps.com

Reactions of the Alkyne Moiety

The internal alkyne in this compound is a site of rich chemical reactivity, capable of undergoing various addition and cyclization reactions.

Hydration and Hydrohalogenation Reaction Mechanisms

Hydration: The addition of water across the triple bond of an alkyne, known as hydration, typically requires a catalyst.

Acid-Catalyzed Hydration (Markovnikov Addition): In the presence of a strong acid like sulfuric acid and a mercury(II) sulfate (B86663) catalyst, water adds across the alkyne following Markovnikov's rule. nih.govlibretexts.org The reaction proceeds through the formation of an intermediate enol, which then rapidly tautomerizes to the more stable ketone. For an internal, unsymmetrical alkyne like that in this compound, a mixture of two isomeric ketones would be expected, as the initial protonation can occur on either of the sp-hybridized carbons. libretexts.orgchemistrytalk.org

Hydroboration-Oxidation (Anti-Markovnikov Addition): To achieve anti-Markovnikov hydration, a hydroboration-oxidation sequence is employed. A sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to prevent double addition across the two π-bonds. libretexts.org The boron adds to the less sterically hindered carbon of the alkyne, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. This also forms an enol intermediate that tautomerizes to a ketone. This method provides complementary regioselectivity to the acid-catalyzed hydration. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also proceeds via an electrophilic addition mechanism. chemistrysteps.commasterorganicchemistry.com

Addition of one equivalent of HX: This follows Markovnikov's rule, where the hydrogen adds to the carbon of the triple bond that is bonded to more hydrogen atoms (in the case of a terminal alkyne) or the less substituted carbon in an internal alkyne to form a more stable vinyl cation. In the case of this compound, this would lead to a mixture of two regioisomeric vinyl halides.

Addition of two equivalents of HX: The second addition also follows Markovnikov's rule, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.com

| Reaction | Reagents | Intermediate | Final Product(s) | Regioselectivity |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of two ketones | Markovnikov |

| Hydroboration-Oxidation | 1. Sia₂BH or 9-BBN 2. H₂O₂, NaOH | Enol | Mixture of two ketones | Anti-Markovnikov |

| Hydrohalogenation (1 eq.) | HX | Vinyl cation | Mixture of two vinyl halides | Markovnikov |

| Hydrohalogenation (2 eq.) | Excess HX | Carbocation | Mixture of two geminal dihalides | Markovnikov |

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. acs.orgwikipedia.org The alkyne in this compound can act as a dienophile. The reaction is typically facilitated by electron-withdrawing groups on the dienophile, which the phenol ring is not. However, the reaction can still proceed, often requiring thermal conditions. The regioselectivity of the Diels-Alder reaction with unsymmetrical alkynes can be complex and is influenced by both electronic and steric factors. oregonstate.edu In some cases, the phenol itself can tautomerize to a dienone, which can then act as the diene in a Diels-Alder reaction. nih.govacs.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a 1,4-disubstituted 1,2,3-triazole. chemistrysteps.comchemistrysteps.comnih.gov Since this compound is an internal alkyne, it is generally not a suitable substrate for the classic CuAAC which typically requires a terminal alkyne. However, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can proceed with internal alkynes, leading to fully substituted 1,2,3-triazoles. researchgate.netnih.gov The regioselectivity of RuAAC with unsymmetrical internal alkynes can lead to a mixture of regioisomers.

Polymerization Mechanisms Involving Terminal Alkynes

While this compound is an internal alkyne, it's relevant to discuss the polymerization of terminal alkynes as a comparative point. The polymerization of terminal alkynes can be catalyzed by various transition metal complexes, such as those of rhodium, tungsten, and nickel. researchgate.netacs.org The mechanism often involves the coordination of the alkyne to the metal center, followed by insertion into a metal-carbon or metal-hydride bond, leading to chain growth. researchgate.netcsic.es In some cases, base-catalyzed polymerizations of activated alkynes with other monomers like diols can also occur. nih.gov

Oxidative and Reductive Transformations of this compound

Oxidative Transformations:

Oxidation of the Phenol Ring: The phenolic hydroxyl group makes the ring susceptible to oxidation. Strong oxidizing agents can lead to the formation of quinones. The bulky para-substituent may influence the structure of the resulting quinone.

Oxidative Coupling: Phenols can undergo oxidative coupling reactions, often catalyzed by transition metal complexes, to form C-C or C-O bonds between two phenol units. researchgate.netcore.ac.ukresearchgate.netrsc.org In the case of this compound, this could lead to the formation of biphenol or diphenylether derivatives. The regioselectivity (ortho-ortho, ortho-para, etc.) is dependent on the catalyst and reaction conditions.

Reductive Transformations:

Reduction of the Alkyne Moiety: The internal alkyne can be selectively reduced.

Reduction to a cis-alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 catalyst (nickel boride), results in the syn-addition of hydrogen to the alkyne, yielding the corresponding cis-alkene. chemistrysteps.commsu.edu

Reduction to a trans-alkene: The use of sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, producing the trans-alkene. masterorganicchemistry.comjove.comchemistrysteps.comlibretexts.org The reaction proceeds through a radical anion intermediate.

Reduction to an alkane: Complete hydrogenation to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas under pressure. msu.edu

Acid-Base Catalysis in Transformations of this compound

Acid Catalysis:

Rearrangements of Propargylic Alcohols: While not directly applicable to the starting material itself, if the alkyne were part of a propargylic alcohol system, acid catalysis could induce rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds. sci-hub.sewikipedia.orgacs.orgresearchgate.net

Hydration of the Alkyne: As discussed in section 4.2.1, strong acids catalyze the hydration of the alkyne. wikipedia.orgchemrxiv.orgresearchgate.net

Phenol-Alkyne Cyclizations: In the presence of certain acid catalysts, intramolecular reactions between the phenol and the alkyne moiety could potentially occur, leading to the formation of benzofuran (B130515) derivatives. oregonstate.edu

Base Catalysis:

Deprotonation of the Phenol: The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring and can facilitate certain reactions.

Alkyne Isomerization: Strong bases can catalyze the isomerization of alkynes. In a process known as the "alkyne zipper" reaction, an internal alkyne can be isomerized to a terminal alkyne. mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net This would require a very strong base, such as potassium 1,3-diaminopropanide. wikipedia.org If this isomerization were to occur with this compound, it would generate a terminal alkyne, opening up possibilities for reactions like the CuAAC.

Kinetic and Thermodynamic Studies of Relevant Reactions

Limited specific experimental data on the kinetics and thermodynamics of reactions involving this compound is available in publicly accessible literature. However, by examining studies on analogous substituted phenols and alkynes, general characteristics of its reactivity can be inferred. The reactivity of this compound is governed by the interplay of the phenolic hydroxyl group, the aromatic ring, and the tertiary alkynyl group.

The phenolic hydroxyl group imparts acidic character and activates the aromatic ring towards electrophilic substitution. The presence of the bulky 4-(2-methylpent-3-yn-2-yl) substituent would be expected to sterically hinder reactions at the ortho positions of the phenol ring.

Reactions involving the alkynyl group, such as cycloadditions or nucleophilic additions, would also be influenced by the electronic effects of the phenol ring. The specific kinetic and thermodynamic parameters for any given reaction would be highly dependent on the reaction conditions, including temperature, solvent, and the nature of the other reactants.

Without specific studies on this compound, it is not possible to provide detailed kinetic and thermodynamic data tables. Research in this specific area would be required to determine rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for its reactions.

Theoretical and Computational Studies on 4 2 Methylpent 3 Yn 2 Yl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT methods, for instance, the B3LYP functional with a basis set like 6-311++G(d,p), to optimize the molecular geometry of phenolic compounds. jcsp.org.pk This process determines the most stable three-dimensional arrangement of the atoms by finding the lowest energy conformation.

For 4-(2-methylpent-3-yn-2-yl)phenol, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted phenols have used DFT to determine these geometric parameters. imist.ma The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying the regions of a molecule that are rich or poor in electrons, which in turn helps in predicting sites for electrophilic and nucleophilic attack. In phenolic compounds, the oxygen atom of the hydroxyl group is typically a region of high electron density.

| Parameter | Predicted Value for a Substituted Phenol (B47542) |

| O-H Bond Length | ~0.96 Å |

| C-O Bond Length | ~1.36 Å |

| C-C (aromatic) | ~1.39 Å |

| C≡C Bond Length | ~1.20 Å |

| Note: This table presents typical values for substituted phenols and alkynes and serves as an illustrative example. |

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. imist.masemanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the aromatic ring and the alkynyl group. The HOMO-LUMO gap can be correlated with the molecule's antioxidant properties, as a lower gap can facilitate the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals. rsc.org Theoretical studies on various phenolic compounds have established relationships between their HOMO-LUMO gaps and their antioxidant activity. nih.gov

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 5.0 |

| Note: This table provides an estimated range of values for phenolic compounds based on existing literature. |

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the tertiary carbon of the 2-methylpent-3-yn-2-yl group to the phenol ring.

By systematically rotating this bond and calculating the potential energy at each step using computational methods, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. Studies on other 4-substituted phenols have shown that the preferred conformation is often the one that minimizes steric hindrance between the substituent and the phenol ring. rsc.org For 2,6-di-t-butylphenol, a twisted conformation is favored to reduce steric strain. rsc.org

| Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 0° | High (Steric Clash) |

| 60° | Lower |

| 90° | Energy Minimum |

| 180° | High (Steric Clash) |

| Note: This table illustrates a hypothetical energy profile for the rotation around the substituent-ring bond. |

Intermolecular Interactions and Crystal Packing Predictions

While not directly applicable to an isolated molecule, understanding intermolecular interactions is crucial for predicting how molecules will arrange themselves in a solid state, which influences properties like melting point and solubility. For this compound, the primary intermolecular interactions would be hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic and structural properties. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. tandfonline.comjocpr.comtandfonline.com

For phenolic compounds, relevant quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron, often approximated as the negative of the HOMO energy (I ≈ -E_HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added, often approximated as the negative of the LUMO energy (A ≈ -E_LUMO). imist.ma

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. imist.ma

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. imist.ma

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / (2η). imist.ma

These descriptors, when calculated for a series of related compounds, can be correlated with experimental data, such as antioxidant activity or toxicity, to develop predictive models. rsc.orgnih.gov For instance, studies have shown that the antioxidant properties of phenolic derivatives can be correlated with descriptors like Mulliken charges and quantum topological molecular similarity indices. tandfonline.com

| Descriptor | Definition | Relevance |

| Ionization Potential | Energy to remove an electron | Relates to electron-donating ability |

| Electron Affinity | Energy released upon gaining an electron | Relates to electron-accepting ability |

| Chemical Hardness | Resistance to deformation of electron cloud | Indicates stability |

| Electrophilicity Index | Propensity to accept electrons | Predicts reactivity with nucleophiles |

| Note: This table provides a summary of key quantum chemical descriptors and their significance. |

Derivatization and Analog Synthesis of 4 2 Methylpent 3 Yn 2 Yl Phenol

Esterification and Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of 4-(2-methylpent-3-yn-2-yl)phenol is a prime site for derivatization through esterification and etherification reactions. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and thermal stability.

Esterification: The synthesis of esters from phenolic compounds is a well-established transformation. mdpi.com Generally, this can be achieved by reacting the phenol (B47542) with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides, often in the presence of a base or an acid catalyst. While specific examples for this compound are not extensively documented, analogous reactions with other phenols provide a reliable blueprint. For instance, biocatalysts have been employed in the synthesis of various phenolic esters, demonstrating the potential for green chemistry approaches. mdpi.com The reaction conditions can be tailored to accommodate a wide range of acyl groups, leading to a diverse library of ester derivatives.

Etherification: The synthesis of ethers from phenols, commonly achieved through Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This method allows for the introduction of a wide variety of alkyl and aryl substituents onto the phenolic oxygen. For sterically hindered phenols, such as this compound, reaction conditions may require stronger bases or more reactive electrophiles to achieve high yields. Alternative methods, such as the Mitsunobu reaction, could also be employed for the synthesis of specific ethers.

Functionalization of the Alkyne Moiety for Advanced Materials

The internal alkyne of this compound offers a rich platform for chemical modification, enabling the synthesis of advanced materials with tailored properties. The reactivity of the alkyne can be harnessed through various transformations, including cycloadditions, cross-coupling reactions, and nucleophilic additions.

The functionalization of alkynes is a cornerstone of modern organic synthesis. acs.org For example, "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and regioselective method for introducing triazole moieties. This approach could be used to link this compound to other molecules, including polymers and biomolecules. Furthermore, Sonogashira coupling allows for the connection of the alkyne to aryl or vinyl halides, extending the π-conjugated system and influencing the electronic and photophysical properties of the resulting materials. The internal nature of the alkyne in the title compound may influence its reactivity compared to terminal alkynes, potentially requiring specific catalytic systems to achieve desired transformations. chemrxiv.org

Synthesis of Spiro and Cyclic Derivatives

The bifunctional nature of this compound, possessing both a phenolic ring and an alkyne, allows for intramolecular reactions to construct spiro and other cyclic derivatives. These complex architectures are of significant interest in medicinal chemistry and materials science due to their rigid three-dimensional structures.

The synthesis of spiro compounds can be achieved through various strategies, often involving the formation of a new ring that shares a single atom with the existing phenolic ring. nih.govnih.gov For this compound, one potential approach could involve an intramolecular cyclization where the phenolic oxygen or an ortho-position of the aromatic ring attacks the activated alkyne moiety. Such reactions might be promoted by transition metal catalysts or strong acids. The synthesis of spiro-oxindoles, for instance, has been a subject of considerable research. google.com While direct application to the title compound is not reported, these methodologies provide a conceptual framework for the design of synthetic routes to novel spirocyclic derivatives.

Exploration of Chiral Analogs and Stereoselective Synthesis

The introduction of chirality into the structure of this compound can lead to analogs with specific stereochemical properties, which is particularly important for applications in asymmetric catalysis and pharmacology.

While the parent molecule is achiral, chiral centers can be introduced through various synthetic modifications. For instance, stereoselective reduction of a ketone that could be formed from the alkyne would yield a chiral alcohol. Asymmetric synthesis of analogs could also be achieved by using chiral building blocks or employing stereoselective reactions. mun.canih.gov The development of chiral Lewis acids or transition metal catalysts could enable enantioselective transformations of the alkyne or the aromatic ring. Although specific examples for this compound are not available, the broader field of stereoselective synthesis offers a vast toolbox of methods that could be adapted for this purpose.

Synthesis of Polymerizable Monomers from this compound

The presence of the phenolic hydroxyl group and the alkyne functionality makes this compound a promising candidate for the synthesis of novel polymerizable monomers. Polymers derived from such monomers could exhibit interesting thermal, mechanical, and optical properties.

The phenolic hydroxyl group can be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, through esterification with acryloyl chloride or methacryloyl chloride, respectively. Alternatively, the alkyne moiety itself can participate in polymerization reactions. For example, alkyne metathesis polymerization or cyclotrimerization reactions could lead to the formation of highly cross-linked or aromatic polymer networks. The synthesis of polymers from functional monomers is a vast field, and various polymerization techniques, including free-radical polymerization, ring-opening metathesis polymerization (ROMP), and condensation polymerization, could be explored. scribd.commdpi.comwhiterose.ac.uk The specific choice of polymerizable group and polymerization method would determine the structure and properties of the resulting polymer.

Potential Non Biological Applications and Material Science Perspectives

Application as a Building Block in Organic Synthesis

The dual functionality of 4-(2-Methylpent-3-yn-2-yl)phenol makes it a versatile building block in organic synthesis. The phenolic hydroxyl group can undergo a variety of transformations, such as etherification, esterification, and O-arylation, allowing for its incorporation into more complex molecular structures. The presence of the bulky 2-methylpent-3-yn-2-yl group at the para position can influence the regioselectivity of these reactions and may impart unique solubility or conformational properties to the resulting products.

The internal alkyne is a particularly valuable functional group for a range of synthetic transformations. It can participate in various cycloaddition reactions, such as the Diels-Alder reaction (as a dienophile under certain conditions) and 1,3-dipolar cycloadditions, to construct complex heterocyclic systems. Furthermore, the alkyne can undergo hydrofunctionalization reactions, including hydrogenation, halogenation, and hydroarylation, to introduce new functional groups. rsc.org The steric hindrance around the alkyne may influence its reactivity, potentially allowing for selective transformations. fiveable.menih.gov

| Reaction Type | Potential Transformation of this compound |

| Etherification/Esterification | Modification of the phenolic -OH group to introduce new functionalities. |

| Cycloaddition Reactions | Use of the alkyne in [4+2] and 1,3-dipolar cycloadditions to form heterocyclic compounds. |

| Hydrofunctionalization | Addition of various groups across the carbon-carbon triple bond. |

| Sonogashira Coupling | Although an internal alkyne, it could potentially undergo reactions under specific catalytic conditions. |

| Metal-mediated Annulations | Participation in [2+2+2] cycloadditions to create substituted aromatic rings. nih.gov |

Role in Polymer Chemistry and Advanced Material Precursors

In the realm of polymer chemistry, this compound could serve multiple roles. Phenolic compounds are widely used as antioxidants and thermal stabilizers in polymers. vinatiorganics.compartinchem.com The bulky substituent on the phenol (B47542) in this compound could enhance its compatibility with polymer matrices and reduce its volatility, making it an effective processing stabilizer. partinchem.com

Furthermore, this compound could act as a monomer or a cross-linking agent in the synthesis of novel polymers. The phenolic hydroxyl group allows for its incorporation into polyesters, polycarbonates, and polyethers. The alkyne functionality can be polymerized through various methods, including transition-metal catalysis, to produce polyacetylenes. The presence of both functionalities could lead to the formation of highly cross-linked thermosetting resins with potentially high thermal stability and specific mechanical properties. The bulky nature of the substituents may lead to polymers with more open structures. nih.gov

| Potential Role in Polymer Chemistry | Description |

| Antioxidant/Stabilizer | The sterically hindered phenolic group can scavenge free radicals, protecting polymers from oxidative degradation. vinatiorganics.compartinchem.com |

| Monomer | The phenolic hydroxyl group can be used for step-growth polymerization (e.g., polyesters, polyethers). |

| Cross-linking Agent | The alkyne group can undergo polymerization or other reactions to form cross-links between polymer chains. |

| Precursor to Advanced Materials | Polymerization of the alkyne could lead to conjugated polymers with interesting electronic properties. |

Utilization in Supramolecular Chemistry and Host-Guest Systems

The structure of this compound is amenable to applications in supramolecular chemistry. The phenolic hydroxyl group is a hydrogen bond donor and acceptor, allowing it to participate in the formation of self-assembled structures like rosettes, chains, or more complex networks. The bulky lipophilic substituent would influence the packing of these assemblies and their solubility in different media.

This molecule could also be a component of larger host molecules, such as cavitands or calixarenes. Incorporation of this unit could create a cavity with specific electronic and steric properties, suitable for binding guest molecules. The alkyne functionality within such a host could act as a reactive site for further functionalization or as a signaling unit that changes its properties upon guest binding.

Potential as a Ligand or Catalyst Precursor in Organometallic Chemistry

Phenolic compounds can act as ligands for a variety of metal ions. researchgate.netorientjchem.org The hydroxyl group of this compound can be deprotonated to form a phenoxide, which can coordinate to a metal center. The bulky substituent could enforce a specific coordination geometry around the metal and influence the catalytic activity of the resulting complex.

The alkyne group can also coordinate to transition metals, forming π-complexes. This interaction is fundamental in many catalytic processes. A molecule containing both a phenolic oxygen donor and an alkyne π-system could act as a bidentate or hemilabile ligand, where the alkyne can reversibly bind to the metal center during a catalytic cycle. Such organometallic complexes could find applications in catalysis, for example, in polymerization or cross-coupling reactions. wikipedia.orglibretexts.org

| Potential Organometallic Feature | Application |

| Phenoxide Ligand | Formation of metal-phenoxide complexes for catalysis. orientjchem.org |

| Alkyne π-Complexation | Coordination of the alkyne to a metal center, potentially influencing catalytic reactivity. |

| Bidentate Ligand | Simultaneous coordination of both the phenoxide and the alkyne to a metal center. |

| Catalyst Precursor | The compound could be a starting material for the synthesis of more complex organometallic catalysts. |

Integration into Optoelectronic or Electronic Materials

Molecules containing both electron-donating (phenol) and π-conjugated (alkyne) systems are of interest for optoelectronic applications. The interaction between the phenolic ring and the alkyne can lead to interesting photophysical properties. While the electronic communication is not as direct as in a fully conjugated system, the molecule could serve as a building block for larger conjugated structures, such as donor-π-acceptor (D-π-A) dyes for use in dye-sensitized solar cells or as components of organic light-emitting diodes (OLEDs). Alkyne derivatives are known to be useful in organic semiconductors and can possess ambipolar transport properties. The bulky side group might also be leveraged to control intermolecular stacking in the solid state, which is a critical factor for charge transport in organic electronic devices.

Environmental and Green Chemistry Aspects of Synthesis and Use

From a green chemistry perspective, the synthesis of this compound would ideally be designed to minimize waste and energy consumption. Potential synthetic routes could involve Friedel-Crafts alkylation of phenol, which traditionally uses Lewis acid catalysts that can be difficult to recycle and generate significant waste. Modern approaches might favor solid acid catalysts or other heterogeneous catalysts that are more environmentally benign.

In its potential application as a polymer additive, its relatively high molecular weight and low volatility would be advantageous, reducing the likelihood of it leaching into the environment compared to smaller, more mobile additives. If used in catalytic applications, immobilizing the compound or its metal complexes on a solid support would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. The development of synthetic methods using visible light photocatalysis for reactions involving phenols and alkynes also represents a greener alternative to traditional methods. rsc.org

Analytical Method Development for Detection and Quantification of 4 2 Methylpent 3 Yn 2 Yl Phenol

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Separation

Chromatographic methods are the cornerstone for separating a compound from potential impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) would likely be a primary technique. A reversed-phase method would be a logical starting point, utilizing a C18 or C8 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the potential addition of a modifier like formic acid or acetic acid to improve peak shape. Detection would most commonly be achieved using a UV detector, set at a wavelength where the phenol (B47542) and its potential impurities show significant absorbance.

Gas Chromatography (GC) could also be a viable option, particularly for assessing volatile impurities. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable. The compound would likely require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis. A Flame Ionization Detector (FID) would provide good sensitivity, while a Mass Spectrometry (MS) detector would offer definitive identification of separated components.

A hypothetical HPLC method development could yield the following parameters:

| Parameter | HPLC Method for 4-(2-Methylpent-3-yn-2-yl)phenol |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~5.8 minutes |

Development of Spectrophotometric Methods

UV-Visible spectrophotometry offers a simple and rapid method for the quantification of this compound in a pure sample or a simple matrix. The phenolic chromophore is expected to exhibit characteristic absorbance in the UV region. To develop such a method, a solution of the compound would be scanned across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax.

| Parameter | UV Spectrophotometric Method |

| Solvent | Ethanol or Methanol |

| Wavelength of Max. Absorbance (λmax) | Expected around 275-280 nm |

| Concentration Range for Calibration | 1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

Electrochemical Methods for Detection

The phenolic hydroxyl group in this compound is electrochemically active, meaning it can be oxidized at a suitable electrode surface. This property allows for the development of sensitive electrochemical detection methods, such as cyclic voltammetry, differential pulse voltammetry, or amperometry. These techniques could be particularly useful when coupled with HPLC.

Method development would involve studying the voltammetric behavior of the compound using a working electrode (e.g., glassy carbon or carbon paste), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable supporting electrolyte. The goal would be to identify the oxidation potential and optimize conditions for a sensitive and reproducible analytical signal.

Future Research Directions and Unexplored Avenues for 4 2 Methylpent 3 Yn 2 Yl Phenol

Advanced Synthetic Strategies and Green Chemistry Approaches

Future synthetic research should prioritize the development of efficient, sustainable, and scalable methods for the production of 4-(2-Methylpent-3-yn-2-yl)phenol and its analogs. Moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste, the focus should be on modern catalytic methods and green chemistry principles.

Key areas for exploration include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the phenolic ring or the terminal alkyne could provide a highly atom-economical route to novel derivatives. Transition-metal-catalyzed carbene insertion into C-H bonds is a powerful strategy for functionalizing complex molecules. snnu.edu.cn

Microwave-Assisted and Flow Chemistry: Employing microwave irradiation or continuous flow reactors can significantly reduce reaction times, improve energy efficiency, and enhance reaction control and safety. N-heterocyclic carbene (NHC) catalyzed reactions have been shown to be efficient under microwave conditions in ionic liquids, representing a green protocol. researchgate.net

Use of Greener Solvents: Investigating syntheses in environmentally benign solvents such as ionic liquids, supercritical fluids, or water would align with green chemistry goals. researchgate.net

Photocatalysis: Visible-light photocatalysis offers mild conditions for generating radical intermediates, enabling unique bond formations that are often difficult to achieve with traditional thermal methods. cardiff.ac.uk

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Traditional Method (Hypothetical) | Advanced/Green Method | Potential Advantages |

|---|---|---|---|

| Core Synthesis | Grignard reaction with a protected hydroquinone, followed by deprotection. | One-pot, transition-metal-catalyzed coupling of a phenol (B47542) derivative with a suitable alkyne precursor. | Fewer steps, higher atom economy, reduced waste. acs.org |

| Derivatization | Classical electrophilic substitution on the phenol ring. | Direct C-H activation or photocatalytic functionalization. | High regioselectivity, milder conditions, broader functional group tolerance. snnu.edu.cncardiff.ac.uk |

| Solvent/Energy | High-boiling point organic solvents (e.g., toluene, DMF), prolonged heating. | Ionic liquids or flow chemistry with microwave assistance. | Reduced energy consumption, enhanced safety, faster reactions. researchgate.net |

In-depth Mechanistic Understanding of Complex Transformations

The dual functionality of this compound—the nucleophilic phenol and the reactive alkyne—opens the door to a variety of complex chemical transformations, such as intramolecular cyclizations, polymerization, and multicomponent reactions. A detailed mechanistic understanding of these processes is crucial for controlling product selectivity and developing new reactions.

Future mechanistic studies could focus on:

Intramolecular Cyclization: The compound is a potential precursor for chromene derivatives. Investigating the mechanism of acid- or metal-catalyzed intramolecular cyclization (e.g., Nicholas reaction) can reveal key intermediates and transition states. kingston.ac.uk

Coupling Reactions: The terminal alkyne can participate in various coupling reactions (e.g., Sonogashira, Suzuki). Mechanistic studies can elucidate the role of the phenolic hydroxyl group in modulating the catalytic cycle.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map potential energy surfaces, identify transition states, and understand the energetics of different reaction pathways, such as in NHC-catalyzed hydroacylation. snnu.edu.cnresearchgate.net This approach can provide insights that are difficult to obtain through experimental means alone.

Table 2: Proposed Mechanistic Investigations

| Transformation Type | Key Questions to Address | Proposed Methodologies |

|---|---|---|

| Intramolecular Cyclization | What is the nature of the reactive intermediate (e.g., vinyl cation, metal-pi complex)? Is the reaction concerted or stepwise? | Kinetic studies, isotopic labeling, in-situ spectroscopy (NMR, IR), DFT calculations. mdpi.com |

| Metal-Catalyzed Cross-Coupling | How does the phenol moiety influence the oxidative addition and reductive elimination steps? What is the true catalytic species? | Catalyst resting-state analysis, reaction progress kinetic analysis, computational modeling of the catalytic cycle. acs.org |

| Polymerization | What is the mechanism of polymerization (e.g., radical, cationic)? How does the bulky tertiary group affect chain propagation? | Gel permeation chromatography (GPC) to monitor molecular weight distribution, NMR to determine polymer microstructure. |

Exploration of Novel Material Applications

The rigid structure and defined stereochemistry of this compound make it an attractive building block (synthon) for novel materials with tailored properties.

Potential material science applications to be explored include:

High-Performance Polymers: The phenolic hydroxyl group allows for its incorporation into polyesters, polycarbonates, or epoxy resins. The rigid, bulky side chain could enhance thermal stability, glass transition temperature (Tg), and mechanical properties.

Metal-Organic Frameworks (MOFs) and Porous Materials: The phenol can be functionalized with additional ligating groups, and the alkyne can be used in "click" chemistry to create complex linkers for MOFs, potentially leading to materials for gas storage or catalysis.

Liquid Crystals: The rigid core structure is a common feature in liquid crystalline molecules. Derivatives with appropriate long-chain alkyl or alkoxy groups could exhibit liquid crystal phases.

Crystal Engineering: The molecule can act as both a hydrogen bond donor (phenol) and acceptor (alkyne π-system), making it a candidate for designing complex supramolecular architectures through co-crystallization and halogen bonding. acs.org

Computational Design and Prediction of Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new derivatives with desired properties, minimizing the need for extensive trial-and-error synthesis.

Future computational efforts should include:

Virtual Library Screening: Creating a virtual library of derivatives by modifying the phenolic ring or the alkyl groups and using computational tools to predict their properties.

QSAR and ADME/Tox Prediction: For potential biological applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can help prioritize candidates for synthesis. researchgate.net

Electronic Property Prediction: DFT and other quantum chemical methods can predict electronic properties like the HOMO-LUMO gap, ionization potential, and electron affinity. researchgate.net This is crucial for designing derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 3: Hypothetical Derivatives and Predicted Properties

| Derivative Modification | Target Property | Rationale | Computational Method |

|---|---|---|---|

| Addition of electron-withdrawing groups (e.g., -NO₂, -CN) to the phenol ring. | Enhanced acidity, altered electronic properties. | Modulate pKa for catalytic applications or tune HOMO/LUMO levels for electronics. | DFT for pKa and electronic structure calculation. researchgate.netresearchgate.net |

| Replacement of methyl groups with longer alkyl chains. | Increased solubility in nonpolar media, liquid crystallinity. | Enhance processability for material applications. | Molecular dynamics (MD) simulations to predict solubility and packing. |

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research that bridges the gaps between traditional scientific fields.

Promising interdisciplinary projects include:

Medicinal Chemistry and Biology: A synergistic effort between computational chemists, synthetic chemists, and biologists could lead to the development of novel therapeutic agents. For instance, computational docking could identify a potential protein target, synthetic chemists could create a focused library of derivatives using green methods, and biologists could perform in-vitro assays to evaluate their efficacy. researchgate.netnih.govuwa.edu.au

Material Science and Engineering: Collaboration between polymer chemists and material engineers could focus on developing and testing new high-performance materials. Synthesized polymers incorporating the this compound monomer could be characterized for their thermal, mechanical, and optical properties for specific engineering applications.

Supramolecular Chemistry and Nanotechnology: Research at the intersection of organic synthesis and surface science could explore the self-assembly of derivatives on surfaces to create ordered monolayers or nanostructures for applications in molecular electronics or sensing.

By pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a versatile platform for innovation across chemistry, material science, and medicine.

Q & A

Q. What experimental strategies are recommended for synthesizing 4-(2-Methylpent-3-yn-2-yl)phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves alkyne functionalization and phenolic coupling. A plausible route is Sonogashira coupling between a halogenated phenol derivative and a terminal alkyne precursor (e.g., 2-methylpent-3-yn-2-yl bromide). Key optimization parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₂Cl₂/CuI for cross-coupling efficiency) .

- Solvent polarity adjustments (e.g., THF or DMF) to balance reactivity and solubility.

- Temperature control (60–80°C) to minimize alkyne polymerization.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substitution patterns. The phenolic -OH proton typically appears as a broad singlet (δ 5–6 ppm), while the alkyne proton is absent (sp-hybridized C-H is silent in standard NMR) .

- IR Spectroscopy: A sharp absorption band near 3300 cm⁻¹ (O-H stretch) and 2100–2260 cm⁻¹ (C≡C stretch) validate functional groups.

- Mass Spectrometry (HRMS): Provides molecular ion confirmation (e.g., [M+H]⁺ for C₁₂H₁₄O) and fragmentation patterns to verify substituent placement .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation (analogous to phenolic compounds) .

- Ventilation: Use fume hoods to mitigate inhalation risks, as alkynes may release toxic vapors under heat.

- Waste Disposal: Neutralize phenolic waste with 10% NaOH before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Computational Setup: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electron density and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula can refine exchange-correlation terms for accurate HOMO-LUMO gap calculations .

- Reactivity Insights: Local softness (σ) and Fukui indices identify nucleophilic/electrophilic sites. The alkyne moiety likely exhibits high electrophilicity due to sp-hybridization, while the phenolic -OH acts as a proton donor in hydrogen bonding .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Methodological Answer:

- Disorder Modeling: The alkyne group may exhibit rotational disorder. Use SHELXL’s PART instruction to split occupancy between conformers .

- Thermal Motion: High thermal parameters (B-factors) for terminal methyl groups require anisotropic displacement parameter (ADP) constraints. WinGX/ORTEP visualization tools aid in refining ADPs iteratively .

- Hydrogen Bonding: Graph set analysis (e.g., Etter’s rules) classifies O-H···O or O-H···π interactions, which stabilize crystal packing .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically analyzed?

Methodological Answer:

- Dynamic Effects: Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., hindered rotation of the alkyne substituent) and scalar coupling.

- Solvent Polarity: Compare NMR spectra in DMSO-d₆ vs. CDCl₃. Phenolic proton exchange broadening in non-polar solvents may obscure splitting patterns .

- Computational Validation: DFT-calculated NMR shifts (GIAO method) verify experimental assignments, resolving ambiguities in diastereotopic proton environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products